molecular formula C19H15BrN2O4 B2379356 2-((3-Bromophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate CAS No. 899949-45-2

2-((3-Bromophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate

Cat. No.: B2379356
CAS No.: 899949-45-2
M. Wt: 415.243
InChI Key: YZRGIPHUKHJAFX-UHFFFAOYSA-N
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Description

2-((3-Bromophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate is a synthetic organic compound that belongs to the class of indolizine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and an indolizine core in its structure suggests that it may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Bromophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction of a suitable precursor, such as a pyridine derivative, under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound and an appropriate nucleophile.

    Formation of the Carboxylate Ester: The carboxylate ester can be formed by esterification of the carboxylic acid group with an alcohol, such as ethanol, in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((3-Bromophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on its effects on biological systems.

    Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((3-Bromophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate would depend on its specific interactions with molecular targets. These could include:

    Binding to Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Chlorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate
  • 2-((3-Fluorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate
  • 2-((3-Methylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate

Uniqueness

The presence of the bromophenyl group in 2-((3-Bromophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate may confer unique properties compared to its analogs. Bromine atoms can influence the compound’s reactivity, biological activity, and overall stability.

Properties

IUPAC Name

[2-(3-bromoanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O4/c1-12(23)17-10-15(16-7-2-3-8-22(16)17)19(25)26-11-18(24)21-14-6-4-5-13(20)9-14/h2-10H,11H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRGIPHUKHJAFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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